MS023

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

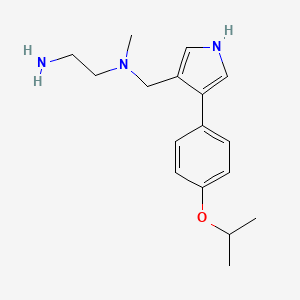

MS023 es un inhibidor potente, selectivo y activo en células de las metiltransferasas de arginina de proteínas tipo I (PRMT). Ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la epigenética y la terapia del cáncer. El compuesto es conocido por su capacidad para inhibir PRMT1, PRMT3, PRMT4, PRMT6 y PRMT8 con alta especificidad .

Análisis Bioquímico

Biochemical Properties

MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 . It is completely inactive against type II and type III PRMTs, protein lysine methyltransferases, and DNA methyltransferases . This compound binds to the substrate binding site of these enzymes .

Cellular Effects

This compound potently decreases cellular levels of histone arginine asymmetric dimethylation . It also reduces global levels of arginine asymmetric dimethylation and concurrently increases levels of arginine monomethylation and symmetric dimethylation in cells .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the binding of splicing . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown to have a significant impact on the methylation status of arginine residues in cells .

Metabolic Pathways

This compound is involved in the metabolic pathways related to arginine methylation . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

La síntesis de MS023 implica varios pasos, comenzando con la preparación de la estructura central del pirrol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo del pirrol: El núcleo del pirrol se sintetiza a través de una serie de reacciones que involucran la condensación de materiales de partida apropiados.

Reacciones de sustitución: El núcleo del pirrol se somete a reacciones de sustitución para introducir los grupos funcionales necesarios.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

MS023 se somete a varias reacciones químicas, principalmente involucrando sus grupos funcionales. Algunas de las reacciones clave incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo del pirrol.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos funcionales que contienen nitrógeno.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en el anillo aromático.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

MS023 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Terapia del cáncer: this compound ha mostrado promesa en la terapia del cáncer, particularmente en combinación con otros fármacos.

Investigación neurológica: This compound se ha investigado por su potencial en el tratamiento de la atrofia muscular espinal al promover la inclusión de exones y aumentar los niveles de proteínas.

Biología celular: El compuesto se utiliza para estudiar el crecimiento celular, la diferenciación y la apoptosis mediante la modulación de la actividad de PRMT.

Mecanismo De Acción

MS023 ejerce sus efectos inhibiendo las PRMT tipo I, que son enzimas responsables de la dimetilación asimétrica de residuos de arginina en proteínas histonas y no histonas. Esta inhibición conduce a cambios en la expresión génica y las funciones celulares. Los objetivos moleculares de this compound incluyen PRMT1, PRMT3, PRMT4, PRMT6 y PRMT8. Al inhibir estas enzimas, this compound puede modular varias vías celulares, incluidas las involucradas en la progresión del cáncer y los trastornos neurológicos .

Comparación Con Compuestos Similares

MS023 es único en su alta especificidad y potencia como inhibidor de PRMT tipo I. Los compuestos similares incluyen:

EPZ020411: Un inhibidor de PRMT6 con similitudes estructurales con this compound.

Degradadora de CARM1-1: Un compuesto que degrada la metiltransferasa 1 asociada al coactivador (CARM1) a través de la vía VHL-proteasoma.

En comparación con estos compuestos, this compound se destaca por su amplia actividad inhibitoria contra múltiples PRMT y su efectividad en diversas aplicaciones de investigación.

Propiedades

IUPAC Name |

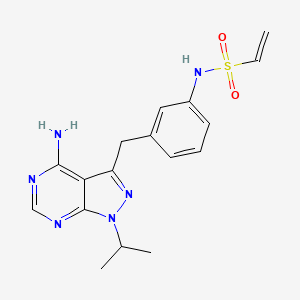

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTVWAGUJRUAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)

![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)

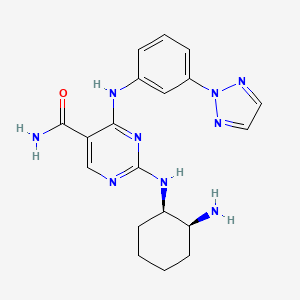

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride](/img/structure/B560115.png)